N-Unsubstituted NH-Pyrazole Retains Tautomeric Flexibility Lost in N-Methylated Analogs
The target compound exists as an N-unsubstituted 1H-pyrazole, retaining a free NH group capable of participating in hydrogen bonding as both donor and acceptor, as well as undergoing annular tautomerism . In contrast, the N-methylated analog 5-(3-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole (CAS: 1584233-61-3) is structurally locked, losing both the hydrogen-bond donor capacity and the tautomeric equilibrium that can influence binding mode diversity [1].
| Evidence Dimension | Hydrogen Bond Donor Capacity and Tautomeric State |
|---|---|
| Target Compound Data | Free NH group present; capable of annular tautomerism between 1H-3-aryl and 1H-5-aryl forms |
| Comparator Or Baseline | 5-(3-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole (CAS: 1584233-61-3) |
| Quantified Difference | Qualitative structural distinction; target retains H-bond donor capacity and tautomeric flexibility while comparator is N-methylated and fixed |
| Conditions | Structural comparison based on chemical identity and substitution pattern |
Why This Matters
The free NH group and tautomeric flexibility are essential for certain binding interactions and synthetic derivatization strategies, making the target compound uniquely suitable for applications requiring an unblocked pyrazole nitrogen.
- [1] MolAid. (2014). 5-(3-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole, CAS 1584233-61-3. View Source
